L-Proline, 1-(aminocarbonyl)-

Description

BenchChem offers high-quality L-Proline, 1-(aminocarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-(aminocarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

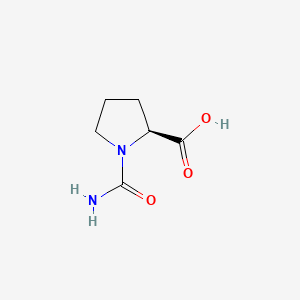

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959461 | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38605-65-1 | |

| Record name | L-Proline, 1-(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Proline, 1-(aminocarbonyl)-: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of L-Proline, 1-(aminocarbonyl)-, a derivative of the proteinogenic amino acid L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique structural and chemical attributes of this chiral molecule.

Introduction and Molecular Overview

L-Proline, 1-(aminocarbonyl)-, also known by its systematic IUPAC name (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid, is a modified amino acid that incorporates a carbamoyl group at the nitrogen atom of the pyrrolidine ring. This modification significantly alters the electronic and steric properties of the parent L-proline molecule, influencing its reactivity, conformational preferences, and biological interactions. The rigid pyrrolidine ring, a hallmark of proline, imparts a unique conformational constraint, making its derivatives valuable scaffolds in asymmetric synthesis and peptidomimetics. The introduction of the 1-(aminocarbonyl) group adds a potential hydrogen bond donor and acceptor, further expanding its utility in designing molecules with specific binding properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Proline, 1-(aminocarbonyl)- is fundamental to its application in research and development. The following table summarizes the key known and computed properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂O₃ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| CAS Number | 38605-65-1 | [1] |

| Appearance | White crystalline powder (predicted) | - |

| Melting Point | 203-205 °C | [2] |

| Boiling Point | Predicted: ~365.9 °C at 760 mmHg | [3] |

| Solubility | Soluble in water (predicted based on parent compound and polar functional groups). | - |

| pKa (Carboxylic Acid) | Estimated to be slightly lower than L-proline's pKa₁ of ~1.99 due to the electron-withdrawing effect of the carbamoyl group. | Based on [4] |

| XLogP3 | -0.5 (Computed) | [1][5] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Topological Polar Surface Area | 83.6 Ų | [1][5] |

Structural Elucidation: X-ray crystallography studies have revealed that in the solid state, the pyrrolidine ring of L-Proline, 1-(aminocarbonyl)- adopts a half-chair conformation. The molecules are interconnected by a network of N—H⋯O and O—H⋯O hydrogen bonds, forming cyclic structures that further assemble into a three-dimensional network.[1][6][7]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of L-Proline, 1-(aminocarbonyl)- can be achieved through the carbamoylation of L-proline. A common and effective method involves the reaction of L-proline with a source of cyanate in an acidic aqueous medium.

Caption: Synthetic route to L-Proline, 1-(aminocarbonyl)-.

Experimental Protocol: Synthesis of L-Proline, 1-(aminocarbonyl)-

This protocol is based on the general principle of carbamoylation of amino acids.

-

Dissolution: Dissolve L-proline (1 equivalent) in deionized water.

-

Acidification: Adjust the pH of the solution to approximately 4-5 with a suitable acid (e.g., 1M HCl). This step is crucial for the in-situ generation of isocyanic acid from the cyanate salt.

-

Addition of Cyanate: While stirring, add a solution of potassium cyanate (1.1 equivalents) in deionized water dropwise to the L-proline solution.

-

Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by crystallization, which may be induced by concentrating the solution under reduced pressure and/or adjusting the pH to the isoelectric point of the product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity

The chemical reactivity of L-Proline, 1-(aminocarbonyl)- is dictated by the presence of the carboxylic acid and the carbamoyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction.

-

Carbamoyl Group: The amide functionality of the carbamoyl group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons are weakly acidic.

-

Carbamoylation of Proteins: The in-vivo or in-vitro carbamoylation of the N-terminal proline of proteins by cyanate has been observed.[8] This post-translational modification can alter the structure and function of proteins.[8]

-

Reaction with Aldehydes: The N-terminal proline residue in peptides and proteins has been shown to react with formaldehyde to form stable bicyclic aminals. While not directly studied with the isolated title compound, this reactivity of the proline nitrogen is noteworthy.

Applications in Research and Drug Development

The unique structural features of L-Proline, 1-(aminocarbonyl)- make it an attractive molecule for various applications, particularly in the realm of medicinal chemistry and drug discovery.

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-Proline, 1-(aminocarbonyl)-, derived from L-proline, makes it a valuable chiral building block.[9][10][11] It can be used as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is controlled by the stereocenter of the proline scaffold. The carbamoyl group can be retained in the final molecule to participate in specific interactions with biological targets or can be chemically modified.

Scaffold for Enzyme Inhibitors

Proline and its derivatives are known to be effective scaffolds for the design of enzyme inhibitors, particularly for proteases like matrix metalloproteases (MMPs).[12] The rigid pyrrolidine ring helps to position functional groups in a precise orientation for optimal binding to the active site of an enzyme. The carbamoyl group of L-Proline, 1-(aminocarbonyl)- can serve as a key interacting moiety, forming hydrogen bonds with amino acid residues in the enzyme's active site.

Peptidomimetics

The conformational rigidity of the proline ring is often exploited in the design of peptidomimetics to mimic or block peptide-protein interactions. L-Proline, 1-(aminocarbonyl)- can be incorporated into peptide sequences to induce specific secondary structures or to replace a native amino acid to enhance stability or binding affinity.

Pharmacological Relevance of N-Carbamoyl Amino Acids

N-carbamoyl amino acids have demonstrated pharmacological relevance. For instance, N-carbamoyl-L-glutamic acid is an approved drug for the treatment of certain urea cycle disorders.[6][8] While the direct therapeutic application of L-Proline, 1-(aminocarbonyl)- has not been established, the study of N-carbamoyl amino acids as a class of compounds with potential biological activity is an active area of research.

Analytical and Spectroscopic Characterization

Caption: A logical workflow for the analytical characterization of L-Proline, 1-(aminocarbonyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-4.0 ppm. The α-proton (on the carbon bearing the carboxyl group) would likely appear as a multiplet around 4.0-4.5 ppm. The protons of the carbamoyl group (-NH₂) would appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a very broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyrrolidine ring, the carbonyl carbon of the carboxylic acid group (typically in the 170-180 ppm region), and the carbonyl carbon of the carbamoyl group (around 155-165 ppm).[4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 159.0764. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 157.0619.

-

Fragmentation: The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the carbamoyl group. The pyrrolidine ring may also undergo characteristic ring-opening fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

N-H Stretch: The N-H stretching vibrations of the primary amide in the carbamoyl group would likely appear as two bands in the region of 3100-3500 cm⁻¹.

-

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer), and the amide C=O stretch (Amide I band) of the carbamoyl group would be observed around 1640-1680 cm⁻¹.

Conclusion

L-Proline, 1-(aminocarbonyl)- is a chiral molecule with a well-defined structure and predictable chemical reactivity. Its synthesis from readily available L-proline makes it an accessible building block for further chemical elaboration. While comprehensive experimental data on all its physicochemical properties are not widely published, its known characteristics and the established utility of proline derivatives suggest its significant potential in medicinal chemistry and asymmetric synthesis. As a chiral scaffold, it offers a rigid framework for the design of enzyme inhibitors and peptidomimetics. Further research into the biological activities of this and related N-carbamoyl amino acids may unveil novel therapeutic applications.

References

-

PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Ah Mew, N., et al. (2017). N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Orphan Drugs, 5(10), 793-808.

- De Simone, A., et al. (2010). Carbamylation of N-Terminal Proline. ACS Medicinal Chemistry Letters, 1(6), 254–257.

- Daniotti, M., et al. (2010). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Pharmacotherapy, 11(13), 2215-2226.

-

PubChemLite. (2s)-1-carbamoylpyrrolidine-2-carboxylic acid (C6H10N2O3). [Link]

-

PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.

- D'Andrea, L. D., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1533.

- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.

-

Chemical-Suppliers.com. 1-Carbamoyl-pyrrolidine-2-carboxylic acid. [Link]

-

PubChem. L-Proline. National Center for Biotechnology Information. [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 1-Carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.

-

PubChemLite. (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid. [Link]

-

REDI. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. [Link]

-

PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. [Link]

-

MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]

-

PubMed. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. [Link]

-

PubMed Central. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. [Link]

-

Chemical-Suppliers.com. 1-Carbamoyl-pyrrolidine-2-carboxylic acid. [Link]

-

PubMed Central. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. [Link]

-

PubMed. Carbamoylases: characteristics and applications in biotechnological processes. [Link]

-

PubMed Central. N-carbamoyl-D-amino-acid hydrolase. [Link]

Sources

- 1. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid - REDI | REDI [redi.cedia.edu.ec]

- 5. researchgate.net [researchgate.net]

- 6. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. PubChemLite - (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid (C9H16N2O3) [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - (2s)-1-carbamoylpyrrolidine-2-carboxylic acid (C6H10N2O3) [pubchemlite.lcsb.uni.lu]

- 12. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | C6H10N2O3 | CID 217338 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Catalytic Mechanism of L-Proline, 1-(aminocarbonyl)-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the catalytic mechanism of L-Proline, 1-(aminocarbonyl)-, commonly known as L-prolinamide. As a derivative of the foundational organocatalyst L-proline, L-prolinamide offers a distinct and highly tunable platform for asymmetric synthesis. Its mechanism is rooted in enamine catalysis, where the secondary amine of the pyrrolidine ring is responsible for nucleophile activation. The defining feature of L-prolinamide, however, is the critical role of its aminocarbonyl (amide) group. The amide N-H proton functions as a potent hydrogen-bond donor, activating the electrophilic partner and orchestrating a highly organized, stereoselective transition state. This dual-activation model, supported by extensive experimental and computational evidence, explains the catalyst's ability to drive a variety of important chemical transformations—including aldol, Mannich, and Michael reactions—with high efficiency and enantioselectivity. This document details the complete catalytic cycle, presents validating experimental data and protocols, and draws a direct comparison to the mechanism of its parent catalyst, L-proline.

Chapter 1: Introduction to Asymmetric Organocatalysis with Proline Derivatives

Asymmetric organocatalysis has emerged as the third pillar of catalysis, standing alongside metal- and biocatalysis as an indispensable tool for the synthesis of chiral molecules. This field leverages small, purely organic molecules to catalyze chemical reactions enantioselectively, offering advantages in terms of cost, stability, and reduced metal toxicity.

The amino acid L-proline is arguably the "simplest enzyme," a small molecule capable of catalyzing complex C-C bond-forming reactions with remarkable stereocontrol.[1][2] Its discovery as a catalyst for intermolecular aldol reactions in the early 2000s ignited a renaissance in the field.[3] The power of L-proline lies in its bifunctional nature: a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) co-located on a rigid chiral scaffold.[2]

Building upon this foundation, researchers have developed a vast library of proline derivatives to enhance reactivity, broaden substrate scope, and improve selectivity. Among the most successful is L-Proline, 1-(aminocarbonyl)- (L-prolinamide) . By replacing the carboxylic acid with a primary amide, L-prolinamide retains the core catalytic machinery of proline while introducing a new hydrogen-bond-donating group whose properties can be systematically tuned through N-substitution. This guide elucidates the precise mechanism by which this seemingly simple modification imparts powerful catalytic activity.

Chapter 2: The Core Mechanism of Action in Aldol Reactions

The asymmetric aldol reaction between a ketone and an aldehyde serves as the archetypal transformation to illustrate the mechanism of L-prolinamide. The catalytic action is a synergistic process involving activation of both the nucleophile (ketone) and the electrophile (aldehyde).

The Enamine Catalytic Cycle

The mechanism proceeds through a well-established enamine catalytic cycle, analogous to that of proline and Class I aldolase enzymes.[3][4]

-

Step A: Enamine Formation. The catalytic cycle begins with the rapid and reversible condensation of the ketone (e.g., acetone) with the secondary amine of L-prolinamide. This reaction, with the elimination of water, forms a chiral enamine intermediate. This key step transforms the ketone into a more potent nucleophile by raising the energy of its Highest Occupied Molecular Orbital (HOMO).

-

Step B: Stereoselective C-C Bond Formation. The enamine attacks the aldehyde electrophile. This is the stereochemistry-determining step. The L-prolinamide catalyst directs the facial selectivity of this attack through a highly organized, chair-like transition state, often likened to the Zimmerman-Traxler model.[5] The aminocarbonyl group plays a pivotal role here, which is detailed in the next section.

-

Step C: Hydrolysis and Catalyst Regeneration. The resulting iminium ion intermediate is hydrolyzed by the water molecule previously eliminated, releasing the chiral β-hydroxy ketone product and regenerating the L-prolinamide catalyst to re-enter the catalytic cycle.

The Decisive Role of the Aminocarbonyl Moiety

While the pyrrolidine amine activates the nucleophile, the aminocarbonyl group is responsible for activating the electrophile. Quantum mechanics calculations and experimental data confirm that the amide N-H proton forms a strong hydrogen bond with the carbonyl oxygen of the aldehyde.[6][7] This interaction confers two major advantages:

-

Electrophile Activation: The hydrogen bond polarizes the aldehyde's carbonyl group, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack by the enamine.

-

Stereochemical Control: This hydrogen bond acts as an anchor, locking the aldehyde into a specific orientation relative to the incoming enamine. This rigid, bifunctional transition state effectively shields one face of the aldehyde, forcing the enamine to attack from the opposite face, thereby dictating the absolute stereochemistry of the newly formed chiral centers.[3][8]

The following diagram illustrates the complete catalytic cycle for an aldol reaction catalyzed by L-Proline, 1-(aminocarbonyl)-.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Unraveling the Catalytic Potential of L - Prolinamide in Aldol and Related Reactions_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of L-Proline, 1-(aminocarbonyl)- and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and experimental evaluation of L-Proline, 1-(aminocarbonyl)- (also known as N-carbamoyl-L-proline) and its derivatives. This document is designed to be a foundational resource, offering both theoretical insights and practical methodologies to explore the therapeutic potential of this class of compounds.

Introduction: The Scientific Premise of N-Carbamoyl-L-proline Derivatives

L-proline, a unique cyclic amino acid, imparts significant conformational rigidity to peptides and proteins, making it a valuable scaffold in medicinal chemistry.[1][2] The derivatization of L-proline at its nitrogen atom offers a versatile strategy to modulate its physicochemical properties and biological activity. The introduction of an aminocarbonyl (carbamoyl) group at the 1-position to form N-carbamoyl-L-proline creates a urea-like moiety that can participate in various hydrogen bonding interactions, potentially enhancing binding to biological targets.

Derivatives of L-proline have shown a range of biological activities, including nootropic and lipid-lowering effects.[3][4] This guide will delve into the prospective mechanisms underpinning these activities and provide detailed experimental frameworks for their investigation.

Synthesis of N-Carbamoyl-L-proline and its Derivatives

The parent compound, N-carbamoyl-L-proline, can be synthesized through the reaction of L-proline with a cyanate source, such as potassium cyanate, in an acidic medium.[5] Further derivatization can be achieved by modifying the carboxyl group or by introducing substituents on the pyrrolidine ring, allowing for the exploration of structure-activity relationships (SAR).

Nootropic Activity: A Plausible Mechanistic Framework and Experimental Validation

Derivatives of L-proline have been reported to possess psychotropic, and more specifically, nootropic (cognition-enhancing) activity.[3] While the precise mechanisms for N-carbamoyl-L-proline derivatives are yet to be fully elucidated, we can hypothesize several plausible pathways based on the known neuropharmacology of related compounds.

Proposed Mechanisms of Nootropic Action

-

Modulation of Cholinergic Neurotransmission: The structural similarity of the carbamoyl group to the carbamate moiety found in some acetylcholinesterase (AChE) inhibitors suggests a potential for these derivatives to inhibit AChE.[6] Inhibition of AChE would lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for learning and memory.[7]

-

Interaction with Glutamatergic Receptors: L-proline itself is known to be a weak agonist at both NMDA and non-NMDA glutamate receptors.[8][9] It is plausible that N-carbamoyl-L-proline derivatives could act as modulators of glutamatergic signaling, a key pathway in synaptic plasticity and memory formation.

Diagram of Proposed Nootropic Mechanisms

Caption: Proposed mechanisms of nootropic action for N-carbamoyl-L-proline derivatives.

Experimental Validation of Nootropic Activity

A tiered approach, combining in vitro and in vivo assays, is recommended to validate the nootropic potential of novel N-carbamoyl-L-proline derivatives.

-

Acetylcholinesterase (AChE) Inhibition Assay: This colorimetric assay, based on the Ellman method, quantifies the inhibitory potential of the derivatives on AChE activity.[5][10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

-

Reagent Preparation:

-

Phosphate Buffer (pH 8.0)

-

Acetylthiocholine Iodide (ATCI) solution (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compounds (N-carbamoyl-L-proline derivatives) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of phosphate buffer.

-

Add 25 µL of the test compound solution. For the control, add 25 µL of buffer.

-

Add 25 µL of AChE solution to all wells except the blank.

-

Add 50 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value (concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

-

-

Passive Avoidance Test: This fear-motivated test is a classic method to assess long-term memory in rodents.[2][11][12][13][14] A drug-induced amnesia model (e.g., using scopolamine) can be employed to evaluate the anti-amnesic properties of the test compounds.

Experimental Protocol: Passive Avoidance Test in Rats

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial (Day 1):

-

Place a rat in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial (Day 2, typically 24 hours later):

-

The rat is again placed in the light compartment.

-

The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

A longer latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

-

-

Drug Administration: Test compounds are administered (e.g., intraperitoneally or orally) at a specified time before the acquisition trial. In an amnesia model, a substance like scopolamine is administered before the test compound.

-

Data Analysis: Compare the step-through latencies between different treatment groups (vehicle, scopolamine, scopolamine + test compound). A significant increase in latency in the test compound group compared to the scopolamine-only group suggests an anti-amnesic effect.

-

| Derivative | Substitution Pattern | AChE IC50 (µM) | Passive Avoidance (reversal of scopolamine-induced amnesia) |

| N-carbamoyl-L-proline | Unsubstituted | > 100 | No significant effect |

| Derivative A | 4-fluoro (cis) | 52.3 | Moderate reversal |

| Derivative B | 4-fluoro (trans) | 25.8 | Significant reversal |

| Derivative C | Phenylamide (at carboxyl) | 15.1 | Strong reversal |

Table 1: Hypothetical biological data for N-carbamoyl-L-proline derivatives in nootropic assays.

Lipid-Lowering Activity: Potential Mechanisms and Experimental Approaches

The observation of lipid-lowering activity in certain proline derivatives provides a rationale for investigating N-carbamoyl-L-proline analogues in this therapeutic area.[4][15][16]

Proposed Mechanisms of Lipid-Lowering Action

-

Inhibition of HMG-CoA Reductase: Statins, the most widely used class of lipid-lowering drugs, act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[17][18][19][20] The structural features of N-carbamoyl-L-proline derivatives could potentially allow them to bind to the active site of this enzyme.

-

Modulation of PCSK9-LDLR Interaction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) promotes the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the clearance of LDL-cholesterol from the circulation.[21][22][23][24] Inhibiting the interaction between PCSK9 and LDLR is a validated therapeutic strategy for lowering LDL-cholesterol. N-carbamoyl-L-proline derivatives could potentially interfere with this protein-protein interaction.

Diagram of Proposed Lipid-Lowering Mechanisms

Caption: Proposed mechanisms of lipid-lowering action for N-carbamoyl-L-proline derivatives.

Experimental Validation of Lipid-Lowering Activity

-

HMG-CoA Reductase Activity Assay: This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH during the enzymatic reaction.[1][4][25][26]

Experimental Protocol: HMG-CoA Reductase Activity Assay

-

Reagent Preparation:

-

Assay Buffer

-

HMG-CoA Reductase enzyme

-

HMG-CoA (Substrate)

-

NADPH (Cofactor)

-

Test compounds at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add the test compound solution. For the control, add buffer.

-

Add NADPH solution.

-

Add HMG-CoA solution.

-

Initiate the reaction by adding the HMG-CoA Reductase enzyme.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm in a kinetic mode for at least 10 minutes.

-

Calculate the rate of NADPH consumption.

-

Determine the percentage of inhibition and calculate the IC50 value for each test compound.

-

-

-

PCSK9-LDLR Binding Assay: This can be performed using an ELISA-based format or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[27][28][29][30]

Experimental Protocol: ELISA-based PCSK9-LDLR Binding Assay

-

Plate Coating: Coat a 96-well plate with the LDLR ectodomain and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Binding Reaction:

-

Add biotinylated PCSK9 to the wells.

-

In separate wells, pre-incubate biotinylated PCSK9 with various concentrations of the test compounds before adding to the plate.

-

-

Detection:

-

Add streptavidin-HRP conjugate.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: A decrease in signal in the presence of the test compound indicates inhibition of the PCSK9-LDLR interaction. Calculate the IC50 value.

-

| Derivative | Substitution Pattern | HMG-CoA Reductase IC50 (µM) | PCSK9-LDLR Binding IC50 (µM) |

| N-carbamoyl-L-proline | Unsubstituted | > 200 | > 200 |

| Derivative D | 3-phenyl (trans) | 85.2 | 150.7 |

| Derivative E | N-benzyl (at carbamoyl) | 42.6 | 75.3 |

| Derivative F | 4-hydroxy (cis), phenylamide | 10.5 | 22.1 |

Table 2: Hypothetical biological data for N-carbamoyl-L-proline derivatives in lipid-lowering assays.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the N-carbamoyl-L-proline scaffold will be crucial for optimizing biological activity. Key areas for derivatization include:

-

Pyrrolidine Ring: Introduction of substituents at the 3- and 4-positions can influence the conformational properties of the ring and introduce new interactions with the target protein.

-

Carboxyl Group: Conversion to amides or esters can modulate polarity, cell permeability, and metabolic stability.

-

Carbamoyl Moiety: Substitution on the carbamoyl nitrogen can introduce new vectors for binding and alter the hydrogen bonding capacity.

Future research should focus on elucidating the precise molecular targets of active compounds through techniques such as target identification and validation studies. Furthermore, pharmacokinetic and toxicological profiling of lead compounds will be essential for their progression as potential drug candidates.

Conclusion

N-carbamoyl-L-proline and its derivatives represent a promising class of compounds with the potential for development as nootropic and lipid-lowering agents. The synthetic accessibility of this scaffold, combined with the diverse biological activities of proline analogues, provides a strong foundation for further investigation. The experimental protocols and mechanistic hypotheses presented in this guide offer a robust framework for researchers to explore the therapeutic potential of this intriguing family of molecules.

References

- US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google P

-

View of N-carbamoyl-l-proline with the atom-labelling scheme.... - ResearchGate. (URL: [Link])

-

Acetylcholinesterase Inhibition Assay - Bio-protocol. (URL: [Link])

-

HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) - Assay Genie. (URL: [Link])

-

Passive Avoidance Test - Scantox. (URL: [Link])

-

Passive avoidance test - Panlab | Harvard Apparatus. (URL: [Link])

-

Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - MeSH. (URL: [Link])

-

Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT. (URL: [Link])

-

What is a Passive Avoidance Test? - San Diego Instruments. (URL: [Link])

-

PCSK9(His)-LDLR Binding Assay Kit, 78813-1 - Amsbio. (URL: [Link])

-

Passive Avoidance Set-Up Cat. No. 40550 - instruction manual - Ugo Basile. (URL: [Link])

-

PCSK9[Biotinylated]-LDLR Binding Assay Kit - BPS Bioscience. (URL: [Link])

-

Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed. (URL: [Link])

-

Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. (URL: [Link])

-

PCSK9(His)-LDLR Binding Assay Kit - BPS Bioscience. (URL: [Link])

-

Does anyone have a protocol for measuring HMG-CoA reductase activity on crude cell lysates? | ResearchGate. (URL: [Link])

-

Synthesis and Inhibitory Activity of Acyl-Peptidyl-Prolinalderivatives Toward Post-Proline Cleaving Enzyme as Nootropic Agents - PubMed. (URL: [Link])

-

Proline-Based Carbamates as Cholinesterase Inhibitors - PMC - PubMed Central. (URL: [Link])

-

PCSK9-LDLR TR-FRET Assay Kit - BPS Bioscience. (URL: [Link])

-

L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed. (URL: [Link])

-

PCSK9 inhibitors: current status and emerging frontiers in lipid control - PubMed. (URL: [Link])

-

Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PubMed. (URL: [Link])

-

Pharmacological activity of N-methyl-carbamylcholine, a novel acetylcholine receptor agonist with selectivity for nicotinic receptors - PubMed. (URL: [Link])

-

PCSK9 Inhibitors: Novel Therapeutic Strategies for Lowering LDLCholesterol - PubMed. (URL: [Link])

-

PCSK9 Inhibition: From Current Advances to Evolving Future - PMC - NIH. (URL: [Link])

-

HMG-CoA reductase inhibition: anti-inflammatory effects beyond lipid lowering? - PubMed. (URL: [Link])

-

Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC - NIH. (URL: [Link])

-

PCSK9 inhibition - a novel mechanism to treat lipid disorders? - PubMed. (URL: [Link])

-

Recent Advances in the Modulation of Cholinergic Signaling - MDPI. (URL: [Link])

-

Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - Journal of Applied Pharmaceutical Science. (URL: [Link])

-

Proline derivatives used in this study. 1, L-proline; 2, 4-(R) - ResearchGate. (URL: [Link])

-

N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[3] - ResearchGate. (URL: [Link])

-

[HMG-CoA-reductase inhibitors: a new principle in the treatment of hypercholesterolemia] - PubMed. (URL: [Link])

-

Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. (URL: [Link])

-

Properties, metabolisms, and applications of (L)-proline analogues - PubMed. (URL: [Link])

-

l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - MDPI. (URL: [Link])

-

Synthesis, Characterisations, Lipid Lowering Activity and Antibacterial Activities of Some Benzoyl Ester Substituted Embelin Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (URL: [Link])

-

Activation of proline biosynthesis is critical to maintain glutamate homeostasis during acute methamphetamine exposure - PMC - PubMed Central. (URL: [Link])

-

N-carbamoyl-L-glutamate | C6H8N2O5-2 | CID 1548926 - PubChem. (URL: [Link])

-

HMG-CoA reductase inhibition reverses LCAT and LDL receptor deficiencies and improves HDL in rats with chronic renal failure - PubMed. (URL: [Link])

-

Effects of L-proline and some of its analogs on retinal spreading of depression - PubMed. (URL: [Link])

-

HMG-CoA Reductase Inhibitors - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-proline activates glutamate and glycine receptors in cultured rat dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of L-proline and some of its analogs on retinal spreading of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. scantox.com [scantox.com]

- 12. Passive avoidance test [panlab.com]

- 13. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 14. nbtltd.com [nbtltd.com]

- 15. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. HMG-CoA reductase inhibition: anti-inflammatory effects beyond lipid lowering? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [HMG-CoA-reductase inhibitors: a new principle in the treatment of hypercholesterolemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. HMG-CoA Reductase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 21. PCSK9 inhibitors: current status and emerging frontiers in lipid control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PCSK9 Inhibitors: Novel Therapeutic Strategies for Lowering LDLCholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PCSK9 inhibition - a novel mechanism to treat lipid disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. abcam.cn [abcam.cn]

- 27. amsbio.com [amsbio.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Spectroscopic Analysis of L-Proline, 1-(aminocarbonyl)-

Introduction

L-Proline, 1-(aminocarbonyl)-, also known as N-carbamoyl-L-proline, is a derivative of the proteinogenic amino acid L-proline. Its structure is characterized by the presence of a carbamoyl group attached to the nitrogen atom of the pyrrolidine ring. This modification significantly alters the electronic and steric properties of the parent amino acid, influencing its chemical reactivity, biological activity, and conformational behavior. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and for understanding its structural dynamics in various chemical and biological contexts.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Proline, 1-(aminocarbonyl)-. The content is designed for researchers, scientists, and drug development professionals, offering not just spectral interpretation but also the underlying scientific principles that govern the spectroscopic behavior of this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The structure of L-Proline, 1-(aminocarbonyl)- features a five-membered pyrrolidine ring, a carboxylic acid functional group, and an N-linked carbamoyl (aminocarbonyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For L-Proline, 1-(aminocarbonyl)-, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms, the chemical environment of each nucleus, and the conformational isomers present in solution.

A significant feature of N-acyl proline derivatives is the restricted rotation around the N-acyl bond, which often leads to the presence of two distinct conformers in solution: the cis and trans isomers.[1][2] This isomerism results in two sets of NMR signals for the proline ring protons and carbons, with the relative intensity of the signals reflecting the population of each isomer.

¹H NMR Spectroscopy

Theoretical Basis & Causality

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift. In L-Proline, 1-(aminocarbonyl)-, the carbamoyl group is electron-withdrawing, which will influence the chemical shifts of the proline ring protons, particularly the α-proton (Hα) and the δ-protons (Hδ) adjacent to the nitrogen atom.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of L-Proline, 1-(aminocarbonyl)- in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence the chemical shifts and the ratio of cis/trans isomers.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to an internal standard (e.g., TMS or the residual solvent peak).

Predicted ¹H NMR Spectrum and Interpretation

The spectrum is expected to be complex due to the presence of cis and trans isomers and the spin-spin coupling between the non-equivalent protons of the pyrrolidine ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-13 ppm in a non-protic solvent like DMSO-d₆. This signal will be absent in D₂O due to exchange with the solvent.

-

Amide Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amide, expected around 7-8 ppm in DMSO-d₆. This signal will also be absent in D₂O.

-

α-Proton (Hα): This proton is attached to the carbon bearing the carboxylic acid group. It is expected to appear as a doublet of doublets (dd) due to coupling with the two β-protons. The chemical shift will be downfield compared to unsubstituted L-proline, likely in the range of 4.2-4.5 ppm.[3]

-

δ-Protons (Hδ): These two protons are on the carbon adjacent to the nitrogen atom. They will be deshielded by the carbamoyl group and will likely appear as two separate multiplets in the range of 3.3-3.8 ppm.[3]

-

β- and γ-Protons (Hβ, Hγ): These methylene protons form a complex multiplet system further upfield, typically between 1.8 and 2.4 ppm. Due to the rigid ring structure, these protons are diastereotopic and will exhibit complex coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Proline, 1-(aminocarbonyl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10-13 | br s | Observable in DMSO-d₆, absent in D₂O |

| -NH₂ | 7-8 | br s | Observable in DMSO-d₆, absent in D₂O |

| Hα | 4.2-4.5 | dd | Two signals for cis/trans isomers |

| Hδ | 3.3-3.8 | m | Two signals for cis/trans isomers |

| Hβ | 1.9-2.4 | m | Complex multiplet |

| Hγ | 1.8-2.3 | m | Complex multiplet |

Chemical shifts are estimates and can vary with solvent and concentration.

¹³C NMR Spectroscopy

Theoretical Basis & Causality

The principles governing ¹³C chemical shifts are similar to those for ¹H NMR. The electronegativity of substituents and the hybridization of the carbon atom are key factors. The carbonyl carbons of the carboxylic acid and the carbamoyl group will be the most downfield signals. The presence of cis and trans isomers will be particularly evident in the ¹³C spectrum, with distinct signals for the β and γ carbons.[4]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

Six distinct carbon signals are expected, with some showing doubling due to the cis/trans isomerism.

-

Carboxylic Carbonyl (-COOH): The most downfield signal, expected around 173-178 ppm.[5][6]

-

Carbamoyl Carbonyl (-C(O)NH₂): Also in the downfield region, typically around 155-160 ppm.

-

α-Carbon (Cα): Attached to the carboxylic acid group, expected in the range of 60-64 ppm.[5][6]

-

δ-Carbon (Cδ): Adjacent to the nitrogen, this carbon will be deshielded and is expected around 47-51 ppm.[3]

-

β- and γ-Carbons (Cβ, Cγ): These carbons are the most sensitive to the cis/trans isomerization. For the trans isomer, Cβ is typically around 30-33 ppm and Cγ around 23-26 ppm. In the cis isomer, these shifts can be significantly different.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Proline, 1-(aminocarbonyl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -COOH | 173-178 | |

| -C(O)NH₂ | 155-160 | |

| Cα | 60-64 | |

| Cδ | 47-51 | |

| Cβ | 30-33 (trans), different for cis | Sensitive to isomerism |

| Cγ | 23-26 (trans), different for cis | Sensitive to isomerism |

Chemical shifts are estimates and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis & Causality

Each type of bond (e.g., C=O, O-H, N-H, C-H) vibrates at a characteristic frequency. The exact frequency is influenced by the bond strength and the masses of the atoms involved. Hydrogen bonding can significantly broaden the absorption bands, particularly for O-H and N-H stretches.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will generate the spectrum, which is typically plotted as transmittance versus wavenumber.

Predicted IR Spectrum and Interpretation

The IR spectrum of L-Proline, 1-(aminocarbonyl)- will be dominated by absorptions from the carboxylic acid and the carbamoyl (ureido) group.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers.[8][9]

-

N-H Stretch (Amide): Two medium to strong bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide (-NH₂) group.[10]

-

C-H Stretch (Aliphatic): Sharp absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) are due to the C-H stretching vibrations of the pyrrolidine ring.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid.[8]

-

C=O Stretch (Amide I band): The carbamoyl group will show a strong C=O stretching absorption (Amide I band) in the range of 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium to strong absorption band around 1600-1640 cm⁻¹ is expected for the N-H bending vibration of the primary amide.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1320-1210 cm⁻¹ is due to the C-O stretching of the carboxylic acid.[8]

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Strong, Broad |

| N-H Stretch | Primary Amide | 3400-3200 | Medium-Strong (two bands) |

| C-H Stretch | Alkane (ring) | 2980-2850 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1725-1700 | Strong |

| C=O Stretch (Amide I) | Carbamoyl | 1680-1650 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1640-1600 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Theoretical Basis & Causality

In a mass spectrometer, molecules are ionized and then fragmented. The fragmentation pattern is characteristic of the molecule's structure, as bonds break at their weakest points or through predictable rearrangement pathways. For proline-containing molecules, fragmentation often occurs at the bond N-terminal to the proline ring, a phenomenon known as the "proline effect".[11]

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation. ESI can be run in either positive or negative ion mode.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Tandem MS (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular weight of L-Proline, 1-(aminocarbonyl)- (C₆H₁₀N₂O₃) is 158.16 g/mol .

-

Molecular Ion: In positive ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 159.07 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 157.06 should be observed.

-

Key Fragmentation Pathways (Positive Ion Mode):

-

Loss of H₂O: A common fragmentation for carboxylic acids is the loss of water, leading to a fragment at m/z 141.

-

Loss of CO₂: Decarboxylation of the molecular ion would result in a fragment at m/z 115.

-

Loss of NH₃: Loss of ammonia from the carbamoyl group could lead to a fragment at m/z 142.

-

Loss of HNCO: A characteristic fragmentation of ureido compounds is the loss of isocyanic acid, which would result in a fragment corresponding to the protonated proline at m/z 116.

-

Pyrrolidine Ring Fragmentation: The most characteristic fragment of proline and its derivatives is the iminium ion at m/z 70, formed by the loss of the carboxyl and carbamoyl groups. This is often a very abundant ion in the mass spectra of proline-containing compounds.[11]

-

Diagram: Proposed MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.

Conclusion

The spectroscopic analysis of L-Proline, 1-(aminocarbonyl)- provides a detailed picture of its molecular structure and properties. NMR spectroscopy is essential for confirming the connectivity and identifying the presence of cis and trans isomers. IR spectroscopy provides clear evidence for the key functional groups, namely the carboxylic acid and the primary amide of the carbamoyl moiety. Mass spectrometry confirms the molecular weight and offers structural insights through characteristic fragmentation patterns, most notably the formation of the proline iminium ion. By integrating the data from these three powerful analytical techniques, researchers can confidently characterize L-Proline, 1-(aminocarbonyl)- and investigate its role in various scientific applications.

References

-

Lee, Y. C., Jackson, P. L., Jablonsky, M. J., Muccio, D. D., Pfister, R. R., Haddox, J. L., Sommers, C. I., Anantharamaiah, G. M., & Chaddha, M. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548–561. [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2013). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. ResearchGate. [Link]

-

Liakatos, A., & Sadler, P. J. (1982). A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 17O n.m.r. spectroscopy. Journal of the Chemical Society, Chemical Communications, (3), 152-154. [Link]

-

Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2013). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8. ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Entry bmse000047: L-Proline. [Link]

-

IMSERC. (n.d.). Amino Acids: Proline. Northwestern University. [Link]

-

Steffen, A. (2017, April 12). Proline (Pro, P). Steffen's Chemistry Pages. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). [Link]

-

Boyd, D. R., & Ley, S. V. (1980). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society, 102(12), 3968-3972. [Link]

-

Tcherkez, G., Mahe, A., & Gauthier, P. (2011). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 22(8), 1364–1374. [Link]

-

Siemion, I. Z., Pędyczak, A., & Szewczuk, Z. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781–795. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. [Link]

-

Tcherkez, G., Mahe, A., & Gauthier, P. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

-

Keyzers, R. A., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 19(11), 606. [Link]

-

Vila, J. A., & Scheraga, H. A. (2010). Sequential nearest-neighbor effects on computed 13Cα chemical shifts. Journal of Biomolecular NMR, 48(1), 1–7. [Link]

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. [Link]

-

Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. [Link]

-

SpectraBase. (n.d.). l-Proline - Optional[1H NMR] - Spectrum. [Link]

-

LibreTexts. (2021, October 20). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

-

LibreTexts. (2021, October 20). Infrared Spectroscopy Absorption Table. [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 10-17. [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 10-17. [Link]

-

Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

-

LibreTexts. (2021, October 20). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]

-

Bedford, G. R., & Sadler, P. J. (1974). 13C magnetic resonance study of the ionization of N-acetyl-DL-proline in aqueous solution. Biochimica et Biophysica Acta (BBA) - General Subjects, 343(3), 656–662. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the cis/trans isomerism of N-acetyl-L-proline in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bmse000047 L-Proline at BMRB [bmrb.io]

- 6. L-Proline(147-85-3) 13C NMR [m.chemicalbook.com]

- 7. Amino Acids: Proline [imserc.northwestern.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. Amino acids [medizin.uni-muenster.de]

An In-depth Technical Guide to the Solubility of L-Proline, 1-(aminocarbonyl)-

Abstract

This technical guide provides a comprehensive analysis of the solubility of L-Proline, 1-(aminocarbonyl)-, a proline derivative of significant interest in pharmaceutical and chemical synthesis. This document begins by clarifying the compound's nomenclature, establishing its common name as L-Prolinamide, and detailing its fundamental physicochemical properties. The core of this guide is a thorough examination of L-Prolinamide's solubility profile in a diverse range of organic solvents, supported by quantitative data and an exploration of the underlying intermolecular forces governing solvation. Furthermore, this guide presents detailed, field-proven methodologies for both equilibrium and kinetic solubility determination, complete with workflow diagrams. The insights contained herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for effective solvent selection, formulation design, and process optimization.

Introduction and Compound Identification

The systematic IUPAC name "L-Proline, 1-(aminocarbonyl)-" refers to the compound more commonly known in literature and commerce as L-Prolinamide . Its CAS number is 7531-52-4[1][2][3]. L-Prolinamide is the carboxamide derivative of the proteinogenic amino acid L-proline[4][5]. As a derivative of L-proline, it is a vital chiral intermediate and building block in the synthesis of various pharmaceuticals and complex organic molecules[1][5][6].

Understanding the solubility of L-Prolinamide is paramount for its practical application. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of final products. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts process efficiency, yield, purity, and bioavailability. This guide provides the foundational data and experimental frameworks necessary to navigate these challenges.

Key Physicochemical Properties of L-Prolinamide:

| Property | Value | Source |

| CAS Number | 7531-52-4 | [1][2][3] |

| Molecular Formula | C5H10N2O | [2][3][4] |

| Molecular Weight | 114.15 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 95-97 °C | [2][5] |

| IUPAC Name | (2S)-pyrrolidine-2-carboxamide | [3][4] |

Theoretical Framework: The Science of Solvation

The solubility of a solid solute, such as L-Prolinamide, in a liquid solvent is a thermodynamic equilibrium. The process can be conceptually broken down into two main energy considerations:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. Amides like L-Prolinamide can form strong intermolecular hydrogen bonds, leading to a stable and less easily disrupted crystal state[7].

-

Solvation Energy: The energy released when the solute molecules form new interactions with the solvent molecules.

The interplay between these forces determines the extent of solubility. L-Prolinamide's structure, featuring a pyrrolidine ring, a secondary amine within the ring, and a primary amide group (-CONH2), allows for a complex set of interactions. It can act as a hydrogen bond donor (via N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen atoms)[7][8]. This dual capability is central to its solubility behavior.

Solvent properties that critically influence the solvation of L-Prolinamide include:

-

Polarity: Polar solvents are generally more effective at solvating polar molecules.

-

Hydrogen Bonding Capacity: Solvents that can donate or accept hydrogen bonds will interact more favorably with L-Prolinamide.

-

Dielectric Constant: A higher dielectric constant helps to overcome the lattice energy by reducing the electrostatic forces between solute molecules.

Quantitative Solubility Profile of L-Prolinamide

The solubility of L-Prolinamide has been experimentally determined in a variety of organic solvents across a range of temperatures. A comprehensive study by Hu et al. (2021) provides valuable mole fraction solubility data, which has been converted to mg/mL for practical application in this guide[1][9][10]. The data clearly shows that solubility increases with temperature in all tested solvents, a common trend for solid-liquid equilibria[1][9][10].

Table 1: Solubility of L-Prolinamide in Various Organic Solvents at 298.15 K (25 °C)

| Solvent Class | Solvent | Mole Fraction (x1) | Solubility (mg/mL)* |

| Alcohols | n-Propanol | 0.00938 | 18.2 |

| Isopropanol | 0.00511 | 9.9 | |

| Ketones | Acetone | 0.00164 | 3.2 |

| Esters | Ethyl Acetate | 0.00030 | 0.4 |

| Ethers | Tetrahydrofuran (THF) | 0.00057 | 0.9 |

| Nitriles | Acetonitrile | 0.00224 | 3.1 |

| Amides | N,N-Dimethylformamide (DMF) | 0.01250 | 19.5 |

| Alkanes | n-Heptane | 0.00003 | <0.1 |

| n-Hexane | 0.00003 | <0.1 | |

| Cyclohexane | 0.00002 | <0.1 |

*Calculated from mole fraction data presented in the source literature for illustrative purposes.[1][9]

Analysis of Solubility Data:

-

High Solubility: L-Prolinamide exhibits its highest solubility in polar protic and polar aprotic solvents like DMF and n-propanol. This is attributable to the strong hydrogen bonding interactions between the solvent and the amide and pyrrolidine functionalities of the solute.

-

Moderate Solubility: Solvents like isopropanol, acetone, and acetonitrile show moderate solvating power.

-

Low to Insoluble: The compound is poorly soluble in non-polar solvents. Esters like ethyl acetate show very limited solubility, while alkanes such as n-heptane, n-hexane, and cyclohexane are essentially non-solvents or "anti-solvents"[1][9]. This property is highly useful in purification, where an anti-solvent can be used to induce crystallization from a more soluble medium.

Methodologies for Experimental Solubility Determination

Accurate solubility data is foundational to process development. The two most common methodologies are the equilibrium (shake-flask) method and kinetic solubility assays.

Equilibrium Solubility (Thermodynamic)

This method determines the true thermodynamic equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent under specific conditions (e.g., temperature, pressure). The shake-flask method is the gold standard.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid L-Prolinamide to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The agitation can be achieved using an orbital shaker or a magnetic stirrer.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PTFE) is required.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of L-Prolinamide using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.

Causality in Protocol Design:

-

Why excess solid? To guarantee that the solution is fully saturated and that the measured concentration represents the solubility limit.

-

Why prolonged agitation? To overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium.

-

Why filtration/centrifugation? To prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility.

Diagram: Equilibrium Solubility Workflow (Shake-Flask Method)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Kinetic Solubility

Kinetic solubility assays are high-throughput methods often used in early-stage drug discovery. They measure the solubility of a compound under conditions where it precipitates from a stock solution (typically DMSO). This value is often lower than the equilibrium solubility and can be influenced by the rate of precipitation.

Protocol: Kinetic Solubility via Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of L-Prolinamide in 100% Dimethyl Sulfoxide (DMSO).

-

Dispensing: In a microplate, dispense a small volume of the DMSO stock solution into a larger volume of the aqueous or organic buffer/solvent of interest.

-

Precipitation: The sudden change in solvent composition causes the compound to precipitate if its solubility limit is exceeded.

-

Measurement: Immediately and over a short period (e.g., 1-2 hours), measure the turbidity or light scattering of the solution using a nephelometer or a plate reader capable of absorbance measurements. The amount of precipitate is proportional to the light scattered.

-

Data Analysis: Compare the results to a calibration curve or a set of standards to determine the concentration at which precipitation occurred. This is the kinetic solubility.

Diagram: Kinetic vs. Equilibrium Solubility

Caption: Conceptual differences between Kinetic and Equilibrium Solubility.

Implications for Drug Development and Synthesis

The solubility profile of L-Prolinamide directly informs several key stages of development:

-

Process Chemistry: The high solubility in DMF suggests it could be a suitable reaction solvent. However, its high boiling point can make removal difficult. A solvent like n-propanol might offer a better balance of solubility and ease of removal.

-

Purification: The very low solubility in alkanes like n-heptane and n-hexane makes them excellent anti-solvents for crystallization[1][9][10]. A typical process would involve dissolving the crude L-Prolinamide in a hot, moderately good solvent (e.g., isopropanol) and then adding an anti-solvent like heptane to induce the precipitation of pure crystals upon cooling.

-

Formulation: For use as an intermediate, the solubility data guides the preparation of stock solutions. For direct use, this data is the first step in designing a liquid formulation, indicating that alcoholic or highly polar excipients would be required.

-

High-Throughput Screening (HTS): In HTS campaigns where L-Prolinamide might be a starting material, its solubility in DMSO is a critical parameter for preparing stock solution plates.

Conclusion

L-Prolinamide (L-Proline, 1-(aminocarbonyl)-) exhibits a solubility profile characteristic of a polar, hydrogen-bonding molecule. It is highly soluble in polar solvents like DMF and alcohols, moderately soluble in ketones and nitriles, and practically insoluble in non-polar hydrocarbons. This detailed understanding, coupled with robust experimental methodologies like the shake-flask method, empowers scientists to make informed decisions in synthesis, purification, and formulation. The data and protocols presented in this guide serve as a critical resource for professionals working with this versatile proline derivative, enabling streamlined development and optimized outcomes.

References

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

Chemsrc. (2024). L-Proline, 1-(aminocarbonyl)- (9CI). Retrieved from [Link]